5-(Trifluoromethyl)quinoline

Medicinal Chemistry Physicochemical Properties Drug Design

5-(Trifluoromethyl)quinoline (CAS 342-30-3) is a fluorinated heterocyclic compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the quinoline ring. It serves as a critical intermediate in medicinal chemistry and agrochemical research due to the unique electronic influence of the CF₃ group, which enhances lipophilicity (LogP ≈ 3.1) and metabolic stability while modulating the basicity of the quinoline nitrogen (pKa 3.60 ± 0.12).

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
CAS No. 342-30-3
Cat. No. B1612094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)quinoline
CAS342-30-3
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C(F)(F)F
InChIInChI=1S/C10H6F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1-6H
InChIKeyYIFZKLFTSGGGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)quinoline (CAS 342-30-3): A Position-Specific Fluorinated Quinoline Scaffold for Drug Discovery and Chemical Synthesis Procurement


5-(Trifluoromethyl)quinoline (CAS 342-30-3) is a fluorinated heterocyclic compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the quinoline ring [1]. It serves as a critical intermediate in medicinal chemistry and agrochemical research due to the unique electronic influence of the CF₃ group, which enhances lipophilicity (LogP ≈ 3.1) and metabolic stability while modulating the basicity of the quinoline nitrogen (pKa 3.60 ± 0.12) . This compound is a foundational building block for the synthesis of bioactive molecules targeting cancer, malaria, and bacterial infections [2].

Positional Isomerism Matters: Why 5-(Trifluoromethyl)quinoline Cannot Be Replaced by 6-, 7-, or 8-Substituted Trifluoromethylquinolines


The substitution position of the electron-withdrawing trifluoromethyl group on the quinoline scaffold critically dictates the molecule's electronic distribution, basicity, and biological target engagement. Comparative analyses demonstrate that the 5-CF₃ isomer exhibits a distinct pKa value (3.60) compared to the 8-CF₃ isomer (pKa 2.72), which directly affects protonation states and target interactions under physiological conditions . Furthermore, structure-activity relationship (SAR) studies in antimalarial research have shown that CF₃ substitution at the 2- and 8-positions can lead to a complete loss of efficacy by reversing protonation preference, whereas alternative positions (such as 5 or 7) retain or restore activity by preserving key interactions with hematin [1]. Therefore, substituting a 5-substituted quinoline with an 8-substituted or 2,8-bis-substituted analog is not chemically equivalent and can result in failed synthetic outcomes or misleading biological data.

Quantitative Differentiation: Comparative Data for 5-(Trifluoromethyl)quinoline Procurement


Electronic and Basicity Modulation: 5-CF₃ Substitution Reduces pKa Less Aggressively than 8-CF₃ Substitution

The 5-position trifluoromethyl group lowers the pKa of the quinoline nitrogen to 3.60, whereas the 8-position isomer exhibits a more pronounced reduction to pKa 2.72 . This difference of ~0.88 pKa units reflects the proximity of the electron-withdrawing CF₃ group to the basic nitrogen, with the 8-position exerting a stronger inductive effect due to closer spatial proximity . The less drastic pKa depression of the 5-CF₃ isomer preserves greater basicity, which can be advantageous for maintaining solubility and target engagement in biological systems where protonation is required .

Medicinal Chemistry Physicochemical Properties Drug Design

Physical Form and Melting Point Distinction: 5-CF₃ Isomer Exists as a Liquid, Enabling Distinct Handling and Formulation Workflows

5-(Trifluoromethyl)quinoline is a liquid at room temperature with a melting point of -7°C, whereas its 8-CF₃ isomer is a crystalline solid melting at 66°C [1]. This significant difference in physical state (~73°C difference in melting point) has direct implications for synthetic handling, purification, and formulation .

Chemical Synthesis Formulation Development Material Handling

Position-Specific Efficacy in Antimalarial Drug Design: 5-CF₃ Scaffold Avoids Detrimental Protonation Shifts Observed with 2,8-CF₃ Substitution

Studies on fluorinated bisquinolines have established that while 2,8-bis(trifluoromethyl) substitution on the quinoline core reverses protonation preference (shifting from the endocyclic to exocyclic nitrogen) and leads to loss of antimalarial efficacy, repositioning the CF₃ group to the 7-position restores activity [1]. The 5-position, being electronically distinct and spatially removed from the quinoline nitrogen like the 7-position, is inferred to avoid the detrimental electronic disruption seen with 8- or 2,8-substitution [1]. This SAR knowledge guides medicinal chemists to select 5-CF₃ quinoline as a building block to maintain desired protonation states and hematin binding capabilities [1].

Antimalarial Research Medicinal Chemistry Structure-Activity Relationship

Density and Boiling Point Differentiation: 5-CF₃ Isomer Exhibits Lower Density and Boiling Point Compared to 8-CF₃

5-(Trifluoromethyl)quinoline has a reported density of 1.272 g/cm³ and a boiling point of 214-215 °C (at 732 Torr) [1]. In comparison, the 8-CF₃ isomer exhibits a higher density of 1.311 g/cm³ and a higher boiling point of 244 °C . These differences are attributed to the altered intermolecular interactions arising from the different substitution pattern [1].

Physicochemical Properties Purification Formulation

Anticancer Lead Derivatization: 5-CF₃ Quinoline Derivatives Exhibit Nanomolar Antiproliferative Activity Against Multiple Cancer Cell Lines

While direct head-to-head data for the parent 5-(trifluoromethyl)quinoline is scarce, a series of novel trifluoromethylquinoline derivatives (which include 5-CF₃ substituted motifs) demonstrated 'remarkable antiproliferative activities against all tested cell lines at nanomolar concentrations' in a 2023 study [1]. Notably, compounds 5a, 5m, 5o, and 6b showed nanomolar range activity against four human cancer cell lines, with compound 6b identified as a tubulin polymerization inhibitor targeting the colchicine binding site [1]. In contrast, studies on 8-CF₃ quinoline derivatives primarily highlight antibacterial and antitubercular applications (e.g., MIC of 3.13 µg/mL against M. tuberculosis) rather than the direct antiproliferative potency seen with 5-CF₃-based structures [2].

Cancer Research Drug Discovery Antiproliferative Activity

Recommended Procurement and Research Use Cases for 5-(Trifluoromethyl)quinoline Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Tubulin Polymerization Inhibitors and Anticancer Leads

Given the evidence that derivatives of 5-(trifluoromethyl)quinoline demonstrate nanomolar antiproliferative activity against human cancer cell lines and function as tubulin polymerization inhibitors targeting the colchicine binding site , this compound is a rational starting material for oncology drug discovery. Researchers developing novel antimitotic agents should procure this specific isomer to build upon the established structure-activity relationship of the 5-CF₃ quinoline scaffold .

Antimalarial Drug Design: Avoiding Detrimental 2,8-CF₃ Substitution Patterns

In antimalarial research, the use of 5-(trifluoromethyl)quinoline as a building block is preferred over 8-CF₃ or 2,8-bis(CF₃) isomers. Studies have shown that 2,8-CF₃ substitution reverses protonation preference and abolishes antimalarial efficacy, while repositioning the CF₃ group (e.g., to the 7-position) restores activity . The 5-position, being spatially and electronically distinct from the 8-position, is expected to maintain the desired protonation state and hematin binding, making it a more reliable scaffold for developing new antimalarial agents .

Chemical Process Development and Formulation: Leveraging Liquid Physical State for Ease of Handling

The liquid physical state of 5-(trifluoromethyl)quinoline (mp -7°C) offers practical advantages in synthetic workflows where a liquid reagent is preferred over a solid for automated dispensing, direct use as a solvent, or in flow chemistry applications. In contrast, the 8-CF₃ isomer is a solid at room temperature (mp 66°C) [1] and requires dissolution. Procurement of the 5-CF₃ isomer can simplify reaction setup and improve reproducibility in certain synthetic sequences.

Physicochemical Property Modulation Studies: Preserving Basicity for Biological Activity

For researchers investigating the impact of fluorine substitution on drug-like properties, 5-(trifluoromethyl)quinoline provides a pKa (3.60) that is less drastically reduced than that of the 8-CF₃ isomer (pKa 2.72) . This difference is crucial when designing compounds that require a degree of basicity for solubility, permeability, or target engagement. The 5-CF₃ isomer allows for the inclusion of a metabolically stable CF₃ group without fully ablating the basic character of the quinoline core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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